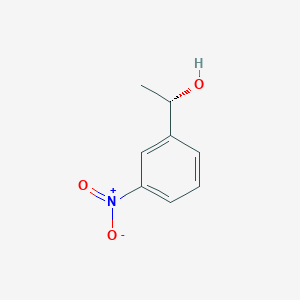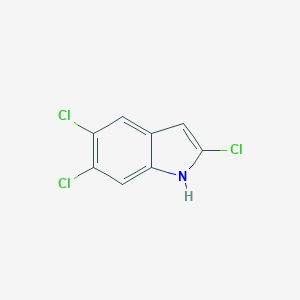
2,5,6-trichloro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trichloro-1H-indole: is a halogenated indole derivative, characterized by the presence of three chlorine atoms at the 2nd, 5th, and 6th positions of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5,6-trichloro-1H-indole typically involves the halogenation of indole or its derivatives. One common method is the direct chlorination of indole using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process often includes:
Nitration: of indole to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: of the resulting amine derivatives to achieve the desired trichloro substitution pattern.
Analyse Chemischer Reaktionen
Types of Reactions:
2,5,6-Trichloro-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: The presence of chlorine atoms makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as bromine, iodine, or nitronium ions can be used.
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic substitution: Halogenated or nitrated derivatives.
Nucleophilic substitution: Substituted indoles with various functional groups.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trichloro-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-trichloro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms can enhance its binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrachloro-1H-indole: Contains an additional chlorine atom, which can further alter its reactivity and biological properties.
2,5-Dichloro-1H-indole: Lacks one chlorine atom, which can affect its chemical behavior and applications.
1H-Indole: The parent compound without any chlorine substitution, serving as a basis for comparison.
Uniqueness:
2,5,6-Trichloro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms can significantly influence its reactivity, making it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
2,5,6-trichloro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOKCJLKBLBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444042 |
Source


|
| Record name | 2,5,6-trichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286949-65-3 |
Source


|
| Record name | 2,5,6-trichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)
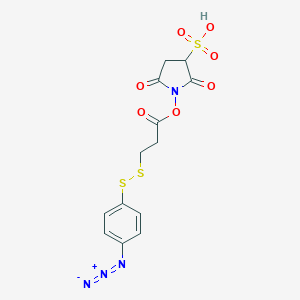

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

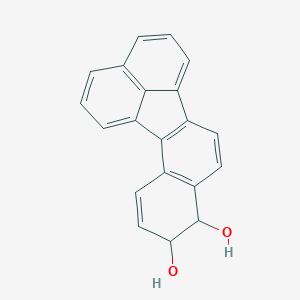
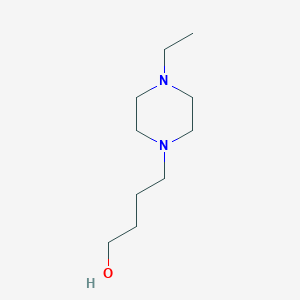
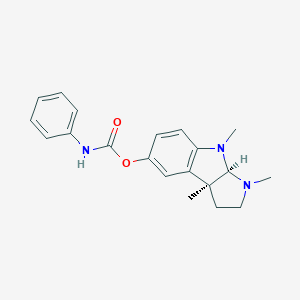

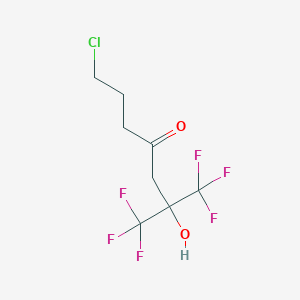


![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
